molecular formula C22H15ClN4O3S B11212605 N-(4-methoxybenzyl)-3-[6-(4-methoxyphenoxy)pyridazin-3-yl]benzamide

N-(4-methoxybenzyl)-3-[6-(4-methoxyphenoxy)pyridazin-3-yl]benzamide

Cat. No.: B11212605
M. Wt: 450.9 g/mol
InChI Key: UMDHBGHROAQGHP-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-3-[6-(4-methoxyphenoxy)pyridazin-3-yl]benzamide is a structurally complex organic compound featuring a benzamide core substituted with a 4-methoxybenzyl group and a pyridazine ring bearing a 4-methoxyphenoxy substituent (Figure 1). Its molecular formula is C₂₇H₂₃N₃O₄, with a molecular weight of approximately 453.50 g/mol. The compound’s design integrates multiple functional groups:

  • Methoxy groups: Enhance lipophilicity and influence metabolic stability.
  • Pyridazine ring: Contributes to π-π stacking interactions with biological targets.
  • Benzamide backbone: Provides a rigid scaffold for molecular recognition.

Its synthesis typically involves multi-step reactions, including Suzuki coupling for pyridazine functionalization and amide bond formation.

Properties

Molecular Formula

C22H15ClN4O3S

Molecular Weight

450.9 g/mol

IUPAC Name

1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H15ClN4O3S/c1-13-4-2-3-5-16(13)27-21(28)19-17(10-11-31-19)26(22(27)29)12-18-24-20(25-30-18)14-6-8-15(23)9-7-14/h2-11H,12H2,1H3

InChI Key

UMDHBGHROAQGHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multiple steps. One common approach starts with the preparation of the thieno[3,2-d]pyrimidine core, which can be achieved by cyclization of 3-amino-4-cyano-2-thiophenecarboxamides in the presence of formic acid . The oxadiazole ring is then introduced through a reaction with appropriate reagents, such as hydrazine and carbon disulfide, followed by cyclization with chlorophenyl and methylphenyl groups .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various cellular pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Structural Features Key Differences Biological Implications
6-(4-Methoxyphenoxy)pyridazin-3-amine Pyridazine + methoxyphenoxy Lacks benzamide moiety Reduced target affinity due to absence of benzamide rigidity.
N-(4-methoxybenzyl)-3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]benzamide Piperazine substituent instead of methoxyphenoxy Enhanced solubility; potential for kinase inhibition. Broader pharmacokinetic profile due to basic piperazine group.
N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-3-(trifluoromethyl)benzamide Trifluoromethyl group on benzamide Increased metabolic stability and lipophilicity. Improved blood-brain barrier penetration in neurotherapeutic studies.
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-nitrobenzamide Ethoxy + nitro substituents Electron-withdrawing nitro group alters reactivity. Higher cytotoxicity in cancer cell lines.
N-(4-methoxybenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide Tetrazole replaces pyridazine Tetrazole enhances hydrogen bonding and bioavailability. Potential as a protease inhibitor.

Substituent Position and Activity Relationships

  • Methoxy Positioning: The 4-methoxyphenoxy group in the target compound provides steric bulk and electron-donating effects, favoring interactions with hydrophobic binding pockets. In contrast, 6-methoxy analogues (e.g., N-(4-(6-methoxypyridazin-3-yl)phenyl)benzamide) exhibit reduced activity due to suboptimal spatial alignment.
  • Halogenation vs. Methoxy Groups :
    • Chlorine-substituted analogues (e.g., 6-Chloro-N-(4-methoxybenzyl)pyridazin-3-amine) show lower solubility but higher electrophilic reactivity, leading to irreversible target binding.

Key Findings :

  • The target compound demonstrates balanced potency across therapeutic areas, outperforming analogues in anti-inflammatory activity.
  • Nitro-substituted derivatives (e.g., N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-nitrobenzamide) show superior anticancer activity but higher toxicity risks.
  • Sulfonyl-containing compounds (e.g., N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-difluorobenzamide) excel in antimicrobial applications due to enhanced membrane penetration.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (LogP) :
    • Target compound: 3.2
    • Trifluoromethyl analogue: 4.1
    • Tetrazole-containing analogue: 2.8
  • Metabolic Stability (Human Liver Microsomes) :
    • Target compound: 62% remaining after 1 hour.
    • Piperazine-substituted analogue: 85% remaining due to reduced CYP450 metabolism.

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